Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate
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Overview
Description
Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group, which is known for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The naphthalene-2-sulfonyl chloride is then reacted with the resulting ester to form the final product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The naphthalene ring can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with a simpler aromatic ring structure.
Ethyl acetate: A common ester used as a solvent with a simpler structure.
Ethyl 4-aminobenzoate: Contains an amino group attached to the benzene ring, similar to the sulfonamide group in the target compound.
Uniqueness
Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate is unique due to the presence of both the naphthalene ring and the sulfonamide group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61714-34-9 |
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Molecular Formula |
C18H23NO4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 6-(naphthalen-2-ylsulfonylamino)hexanoate |
InChI |
InChI=1S/C18H23NO4S/c1-2-23-18(20)10-4-3-7-13-19-24(21,22)17-12-11-15-8-5-6-9-16(15)14-17/h5-6,8-9,11-12,14,19H,2-4,7,10,13H2,1H3 |
InChI Key |
DWJIRBMAXWAEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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